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Abstract
This whitepaper provides a comprehensive technical overview of the diuretic agent Etozolin. It

details the discovery of the compound by scientists at Gödecke AG, outlines the complete

synthesis pathway as described in the foundational patent, and presents key quantitative data

in a structured format. Detailed experimental protocols are provided for the synthesis of

Etozolin, offering a reproducible guide for chemical researchers. The logical flow of the

synthesis is visually represented through a DOT language diagram.

Discovery and Development
Etozolin, chemically known as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-

ylidene)acetate, was discovered and developed by scientists at Gödecke AG, a German

pharmaceutical company. The primary inventor credited on the foundational patent is Gert

Satzinger. The key patent covering the synthesis of Etozolin is U.S. Patent 3,072,653, filed on

May 24, 1961, and granted on January 8, 1963. This places the initial discovery in the early

1960s.

Subsequent research and publications, notably a 1977 paper in Arzneimittelforschung by G.

Satzinger, further elucidated the structure-activity relationships of Etozolin and its analogues.

[1] Etozolin was developed as a loop diuretic for the treatment of edema and hypertension. It

acts by inhibiting the reabsorption of sodium and chloride ions in the thick ascending limb of the
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loop of Henle in the kidneys. Marketed under trade names such as Elkapin and Diulozin,

Etozolin represents a significant therapeutic agent developed from the thiazolidinone class of

compounds.

Synthesis Pathway
The synthesis of Etozolin, as detailed in U.S. Patent 3,072,653, is a multi-step process starting

from ethyl cyanoacetate. The overall pathway involves the formation of a rhodanine

intermediate, followed by the introduction of the piperidine group and subsequent methylation.

Logical Flow of Synthesis
The following diagram illustrates the logical progression of the chemical transformations

involved in the synthesis of Etozolin.
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Caption: Logical workflow for the synthesis of Etozolin.
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Experimental Protocols
The following protocols are adapted from the procedures described in U.S. Patent 3,072,653.

Synthesis of Rhodanine-3-acetic acid (Intermediate 1)
Reactants:

Ethyl cyanoacetate

Carbon disulfide

Sodium hydroxide

Sodium chloroacetate

Procedure:

A solution of sodium hydroxide in water is prepared and cooled.

Ethyl cyanoacetate and carbon disulfide are added sequentially to the cooled sodium

hydroxide solution while maintaining a low temperature.

The reaction mixture is stirred for several hours.

A solution of sodium chloroacetate in water is then added to the mixture.

The reaction is heated to reflux for an extended period.

Upon cooling, the mixture is acidified, leading to the precipitation of Rhodanine-3-acetic acid.

The precipitate is filtered, washed, and dried.

Synthesis of 5-Piperidinomethylene-rhodanine
(Intermediate 2)
Reactants:

Rhodanine-3-acetic acid
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Piperidine

Sodium acetate

Acetic anhydride

Procedure:

A mixture of Rhodanine-3-acetic acid, piperidine, and anhydrous sodium acetate is

suspended in acetic anhydride.

The mixture is heated, during which the solid reactants dissolve.

The solution is maintained at an elevated temperature for a short period.

After cooling, the product crystallizes.

The crystalline product is collected by filtration, washed with a solvent like ether, and dried.

Synthesis of Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-
thiazolidin-2-ylidene)acetate (Etozolin)
Reactants:

5-Piperidinomethylene-rhodanine

Methyl iodide

Sodium methoxide

Procedure:

5-Piperidinomethylene-rhodanine is dissolved in a suitable solvent, such as methanol.

A solution of sodium methoxide in methanol is added to the reaction mixture.

Methyl iodide is then added, and the mixture is stirred.

The reaction is allowed to proceed for several hours at room temperature.
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The solvent is removed under reduced pressure.

The residue is treated with water to precipitate the crude Etozolin.

The crude product is purified by recrystallization from a suitable solvent system (e.g.,

ethanol-water).

Quantitative Data
The following table summarizes key quantitative data associated with the synthesis of Etozolin
and its intermediates, as derived from the patent literature.
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Step
Reacta
nt(s)

Produ
ct

Molar
Ratio

Solven
t(s)

Reacti
on
Tempe
rature
(°C)

Reacti
on
Time
(hours
)

Yield
(%)

Meltin
g Point
(°C)

1.

Rhodan

ine

Interme

diate

Ethyl

cyanoa

cetate,

CS₂,

NaOH,

Sodium

chloroa

cetate

Rhodan

ine-3-

acetic

acid

N/A Water Reflux N/A N/A N/A

2.

Piperidi

ne

Adduct

Rhodan

ine-3-

acetic

acid,

Piperidi

ne,

Sodium

acetate

5-

Piperidi

nometh

ylene-

rhodani

ne

N/A

Acetic

anhydri

de

~100 ~0.5 N/A N/A

3. Final

Product

(Etozoli

n)

5-

Piperidi

nometh

ylene-

rhodani

ne,

Methyl

iodide,

Sodium

methoxi

de

Etozolin N/A
Methan

ol

Room

Temper

ature

Several N/A
158-

159

Note: Quantitative yields and precise molar ratios are not explicitly detailed in the foundational

patent. The provided data is based on the descriptive examples within the patent.
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Conclusion
The discovery of Etozolin by Gödecke AG in the early 1960s marked a notable advancement

in diuretic therapy. The synthesis pathway, originating from readily available starting materials,

follows a logical and reproducible sequence of chemical transformations. This technical guide

provides a foundational understanding of the discovery and synthesis of Etozolin for

professionals in the field of drug development and medicinal chemistry. The provided protocols

and data serve as a valuable resource for further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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